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Compound of Interest

Compound Name:
3,4-Dimethoxy-5-

nitrobenzaldehyde

Cat. No.: B1205253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Dimethoxy-5-nitrobenzaldehyde is a polysubstituted aromatic compound with significant

potential as a building block in the synthesis of various pharmaceutical agents and biologically

active molecules. Its structural elucidation is a critical step in ensuring the purity and identity of

synthesized intermediates and final products. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable analytical technique for the unambiguous structural

characterization of such organic molecules. This application note provides a detailed protocol

and analysis of the ¹H and ¹³C NMR spectra of 3,4-Dimethoxy-5-nitrobenzaldehyde. The

presented data is based on predictive calculations using established substituent chemical shift

(SCS) increments, offering a reliable reference for researchers working with this compound.

Predicted NMR Spectral Data
The chemical shifts for the protons and carbons of 3,4-Dimethoxy-5-nitrobenzaldehyde have

been predicted based on the principle of additivity of substituent chemical shifts. The base

chemical shifts for benzene (¹H: 7.26 ppm; ¹³C: 128.5 ppm) were used, with increments applied

for the aldehyde (-CHO), two methoxy (-OCH₃), and one nitro (-NO₂) group at their respective

positions on the aromatic ring.

Predicted ¹H NMR Data
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Solvent: CDCl₃ Frequency: 400 MHz

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 7.65 d ~2-3 1H

H-6 7.95 d ~2-3 1H

3-OCH₃ 4.05 s - 3H

4-OCH₃ 4.00 s - 3H

Aldehyde-H 9.90 s - 1H

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Carbon Predicted Chemical Shift (δ, ppm)

C-1 132.0

C-2 110.0

C-3 154.0

C-4 148.0

C-5 142.0

C-6 112.0

3-OCH₃ 56.5

4-OCH₃ 56.8

Aldehyde-C 190.5

Experimental Protocols
Sample Preparation for NMR Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

3,4-Dimethoxy-5-nitrobenzaldehyde (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

Deuterated chloroform (CDCl₃) of high purity (99.8+ %)

NMR tube (5 mm, high precision)

Pasteur pipette and cotton or glass wool plug

Vortex mixer

Protocol:

Weigh the appropriate amount of 3,4-Dimethoxy-5-nitrobenzaldehyde and place it in a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Place a small, clean plug of cotton or glass wool into a Pasteur pipette.

Filter the sample solution through the plugged pipette directly into the NMR tube to remove

any particulate matter.

Cap the NMR tube securely.

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints

before inserting it into the NMR spectrometer.

¹H NMR Spectral Acquisition
Instrument: 400 MHz NMR Spectrometer

Parameters:

Pulse Program: Standard single-pulse (zg30 or similar)
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Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16 to 64 (depending on sample concentration)

Receiver Gain: Autogain

Pulse Width: 30° flip angle

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm.

Integrate all signals.

Analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectral Acquisition
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

Solvent: CDCl₃

Temperature: 298 K
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Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 to 4096 (or more, depending on concentration)

Receiver Gain: Autogain

Pulse Width: 30° flip angle

Processing:

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum manually.

Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Identify and list the chemical shifts of all carbon signals.

Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of 3,4-Dimethoxy-
5-nitrobenzaldehyde, from structural features to the predicted spectral data.
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Molecular Structure

NMR Prediction Logic

Predicted Spectral Data

3,4-Dimethoxy-5-nitrobenzaldehyde

Substituents:

-CHO (Aldehyde)

-OCH3 (Methoxy) x2

-NO2 (Nitro)

Substituent Chemical Shift (SCS) Increments
Base: Benzene (7.26/128.5 ppm)

Additivity Principle

Apply

¹H NMR Prediction

Aromatic Protons:

H-2, H-6

Methoxy Protons

Aldehyde Proton

Calculate

¹³C NMR Prediction

Aromatic Carbons:

C1-C6

Methoxy Carbons

Aldehyde Carbon

Calculate

¹H NMR Data

H-2: ~7.65 ppm (d)

H-6: ~7.95 ppm (d)

3-OCH₃: ~4.05 ppm (s)

4-OCH₃: ~4.00 ppm (s)

CHO: ~9.90 ppm (s)

Yields

¹³C NMR Data

C1-C6: 110-154 ppm

OCH₃: ~56.5, 56.8 ppm

CHO: ~190.5 ppm

Yields

Click to download full resolution via product page

Caption: Logical workflow for predicting NMR spectra of 3,4-Dimethoxy-5-nitrobenzaldehyde.

Discussion of Predicted Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals for the two aromatic

protons, the two methoxy groups, and the aldehyde proton.

Aromatic Region: The two aromatic protons, H-2 and H-6, are chemically non-equivalent. H-

6 is positioned between the electron-withdrawing nitro and aldehyde groups, leading to a

significant downfield shift predicted around 7.95 ppm. H-2, situated between a methoxy

group and the aldehyde group, is expected to be at a slightly more upfield position, around

7.65 ppm. Both protons are expected to appear as doublets due to coupling with each other,

with a small coupling constant typical for meta-coupling (~2-3 Hz).

Methoxy Signals: The two methoxy groups at positions 3 and 4 are in different chemical

environments and are predicted to have slightly different chemical shifts, around 4.05 and
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4.00 ppm. They will both appear as sharp singlets, each integrating to three protons.

Aldehyde Proton: The aldehyde proton is highly deshielded and is expected to appear as a

singlet far downfield, around 9.90 ppm.[1]

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals,

corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-154 ppm. The

carbons directly attached to the electron-withdrawing nitro (C-5) and aldehyde (C-1) groups,

as well as the oxygen-bearing carbons (C-3 and C-4), will be the most downfield in this

region. The protonated carbons (C-2 and C-6) will be more upfield.

Methoxy Carbons: The two methoxy carbons are expected to appear around 56-57 ppm,

which is a characteristic range for methoxy groups attached to an aromatic ring.[2]

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and is predicted

to have a chemical shift of approximately 190.5 ppm.[3][4]

Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 3,4-
Dimethoxy-5-nitrobenzaldehyde for researchers and professionals in the field of drug

development and organic synthesis. The detailed protocols for sample preparation and spectral

acquisition, combined with the predicted spectral data and their interpretation, serve as a

valuable resource for the structural verification of this important synthetic intermediate. The

provided information should facilitate efficient and accurate characterization, ensuring the

quality and integrity of research and development processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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